methyl 2-[(4-methylphenyl)sulfanylmethyl]-4-oxo-3H-quinazoline-7-carboxylate
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Overview
Description
Methyl 2-[(4-methylphenyl)sulfanylmethyl]-4-oxo-3H-quinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a methyl ester group, a sulfanylmethyl group, and a 4-oxo-quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methylphenyl)sulfanylmethyl]-4-oxo-3H-quinazoline-7-carboxylate typically involves multi-step organic reactions
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as 4-methylbenzenethiol, in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylphenyl)sulfanylmethyl]-4-oxo-3H-quinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using aqueous base, or it can undergo transesterification with other alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Aqueous sodium hydroxide, methanol
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Carboxylic acids or different esters
Scientific Research Applications
Methyl 2-[(4-methylphenyl)sulfanylmethyl]-4-oxo-3H-quinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biological Studies: Its derivatives are used in studying enzyme inhibition and receptor binding due to their structural similarity to biologically active compounds.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methylphenyl)sulfanylmethyl]-4-oxo-3H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The sulfanylmethyl group may enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Sulfonyl Derivatives: Compounds like sulindac, which is a nonsteroidal anti-inflammatory drug.
Uniqueness
Methyl 2-[(4-methylphenyl)sulfanylmethyl]-4-oxo-3H-quinazoline-7-carboxylate is unique due to the combination of its quinazoline core and the sulfanylmethyl group, which provides distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not possible with simpler quinazoline or sulfonyl derivatives.
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfanylmethyl]-4-oxo-3H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-3-6-13(7-4-11)24-10-16-19-15-9-12(18(22)23-2)5-8-14(15)17(21)20-16/h3-9H,10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATORPADMCNPTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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